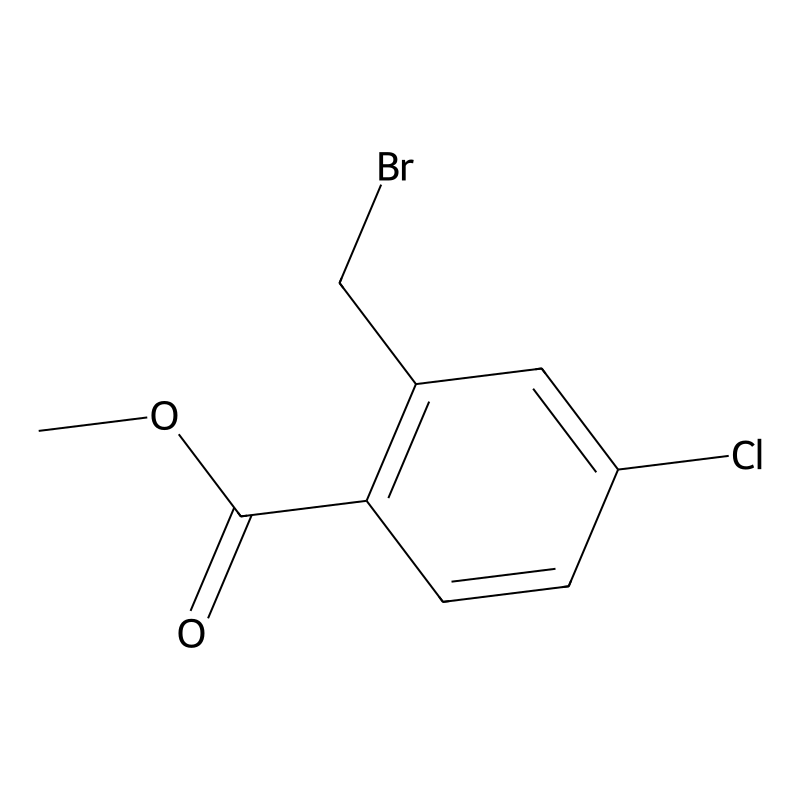

Methyl 2-(bromomethyl)-4-chlorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis Precursor

- MBCB is a valuable precursor for the synthesis of more complex molecules, especially benzodiazepine derivatives. Benzodiazepines are a class of drugs with various applications in medicine, including anxiolytics (anti-anxiety medications). "PubChem: )"

Medicinal Chemistry Research

- Due to its functional groups, MBCB can be a building block for exploring potential new medicinal compounds. Researchers can modify the structure of MBCB to investigate its interaction with biological targets. "SciFinder: " (subscription required)

Agrochemical Research

Methyl 2-(bromomethyl)-4-chlorobenzoate is an organic compound with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol. It features a benzene ring substituted with a bromomethyl group at the ortho position (second carbon) and a chlorine atom at the para position (fourth carbon), along with a methyl ester functional group. This unique structure contributes to its reactivity and potential utility in various chemical applications. The compound is recognized for its role as a precursor in organic synthesis, particularly in the development of more complex molecules, including derivatives of benzodiazepines .

There is no documented information on the specific mechanism of action of Methyl 2-(bromomethyl)-4-chlorobenzoate in biological systems.

- Esters: Some esters can be flammable or irritant.

- Bromides: Organic bromides can react readily with some materials and may be harmful if inhaled or ingested.

- Chlorinated compounds: Chlorinated aromatics can be toxic and require appropriate handling procedures.

- Hydrolysis: The ester can hydrolyze in the presence of water to yield the corresponding carboxylic acid and methanol.

- Amine Formation: Reacting with ammonia can produce an amine derivative.

These reactions highlight the compound's versatility as a building block in organic synthesis .

Several methods exist for synthesizing methyl 2-(bromomethyl)-4-chlorobenzoate:

- Bromination and Esterification: Starting from methyl 4-chlorobenzoate, bromination can be performed to introduce the bromomethyl group at the ortho position.

- Nucleophilic Substitution: The reaction of chlorinated benzoic acids with bromomethyl compounds can also yield this product through nucleophilic substitution mechanisms.

- Multi-step Synthesis: Utilizing various reagents such as sodium azide and copper catalysts can facilitate complex syntheses involving this compound .

Methyl 2-(bromomethyl)-4-chlorobenzoate serves as an important precursor in organic chemistry, particularly in:

- Synthesis of Pharmaceuticals: It is utilized in the synthesis of benzodiazepine derivatives and other medicinal compounds.

- Chemical Research: Employed in studies exploring new synthetic pathways and reactions involving halogenated compounds.

Several compounds share structural similarities with methyl 2-(bromomethyl)-4-chlorobenzoate, each exhibiting unique characteristics:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| Methyl 4-(bromomethyl)-3-chlorobenzoate | 74733-30-5 | 0.95 |

| Methyl 2-(bromomethyl)-3-chlorobenzoate | 188187-03-3 | 0.93 |

| Methyl 2-(bromomethyl)-5-chlorobenzoate | 668262-52-0 | 0.92 |

| Methyl 2-(bromomethyl)-6-chlorobenzoate | 482578-63-2 | 0.89 |

| Methyl 2-bromo-5-chlorobenzoate | 27007-53-0 | 0.84 |

The uniqueness of methyl 2-(bromomethyl)-4-chlorobenzoate lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds .